Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloro-nitrobenzamido group attached to the thiazole ring, making it a unique and potentially bioactive molecule.
Mechanism of Action
Target of Action
Thiazoles and indoles, the classes of compounds that “Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate” belongs to, are known to interact with a variety of biological targets. For instance, indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
The mode of action of thiazole and indole derivatives can vary greatly depending on their specific structure and the biological target they interact with. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
Thiazole and indole derivatives can affect a wide range of biochemical pathways. For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Thiazole and indole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial activity and antiviral activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be achieved by reacting 2-aminothiazole with ethyl chloroformate under basic conditions. The resulting intermediate is then reacted with 5-chloro-2-nitrobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recycling and purification steps are also crucial to minimize waste and improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: Amino derivative of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid derivative.
Scientific Research Applications
Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(5-chloro-2-aminobenzamido)thiazole-4-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-(5-bromo-2-nitrobenzamido)thiazole-4-carboxylate: Similar structure but with a bromo group instead of a chloro group.
Ethyl 2-(5-chloro-2-nitrobenzamido)oxazole-4-carboxylate: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate is unique due to the combination of its chloro-nitrobenzamido group and thiazole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O5S/c1-2-22-12(19)9-6-23-13(15-9)16-11(18)8-5-7(14)3-4-10(8)17(20)21/h3-6H,2H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBNGGWFBRWUHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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